molecular formula C25H24N4O B11278399 6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11278399
M. Wt: 396.5 g/mol
InChI Key: LKPUETKCYGEEBS-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethylphenyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This structure may confer unique properties, such as specific binding affinities or reactivity, that differentiate it from similar compounds.

Properties

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

6-cyclopropyl-N-(2-ethylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H24N4O/c1-3-17-9-7-8-12-21(17)27-25(30)20-15-22(18-13-14-18)26-24-23(20)16(2)28-29(24)19-10-5-4-6-11-19/h4-12,15,18H,3,13-14H2,1-2H3,(H,27,30)

InChI Key

LKPUETKCYGEEBS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5

Origin of Product

United States

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